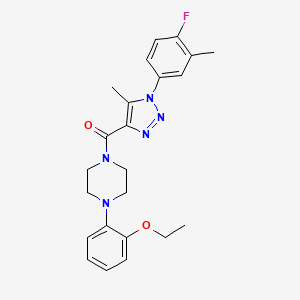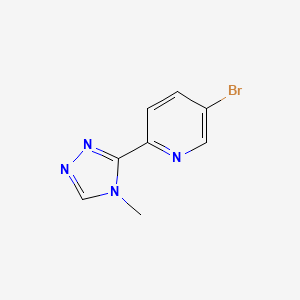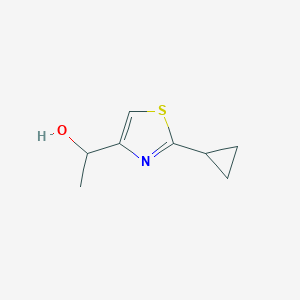![molecular formula C21H18F3N3O2 B2890454 2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)quinoxaline CAS No. 1705249-29-1](/img/structure/B2890454.png)
2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperidine ring, which is further substituted with a trifluoromethylbenzoyl group
作用機序
Target of Action
Quinoxaline derivatives have been reported to have a wide range of targets, including various enzymes, receptors, and microorganisms .
Mode of Action
Quinoxaline derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Quinoxaline derivatives have been reported to impact a wide range of biochemical pathways, leading to various downstream effects .
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including antiproliferative activity against various cell lines .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring. The piperidine ring is then introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with the quinoxaline intermediate.
The trifluoromethylbenzoyl group is introduced via a Friedel-Crafts acylation reaction, where trifluoromethylbenzoyl chloride reacts with the piperidine-quinoxaline intermediate in the presence of a Lewis acid catalyst such as aluminum chloride. The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards.
化学反応の分析
Types of Reactions
2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the quinoxaline ring or the carbonyl group in the trifluoromethylbenzoyl moiety.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives or reduced carbonyl compounds.
Substitution: Piperidine derivatives with new substituents.
科学的研究の応用
2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties due to the presence of the trifluoromethyl group.
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)benzimidazole: Shares the trifluoromethyl group and has similar applications in pharmaceuticals and materials science.
4-(Trifluoromethyl)benzoyl chloride: Used as a precursor in the synthesis of various trifluoromethyl-substituted compounds.
2-(Trifluoromethyl)quinoxaline: Similar quinoxaline core with trifluoromethyl substitution, used in similar research applications.
Uniqueness
2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)quinoxaline is unique due to its combination of a quinoxaline core, a piperidine ring, and a trifluoromethylbenzoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
(4-quinoxalin-2-yloxypiperidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2/c22-21(23,24)16-6-2-1-5-15(16)20(28)27-11-9-14(10-12-27)29-19-13-25-17-7-3-4-8-18(17)26-19/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJFHYUQOQCXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Isopropyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2890371.png)
![N-(3,5-dimethylphenyl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2890372.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2890373.png)

![2-(2-fluorophenoxy)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2890376.png)


![N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2890381.png)


![2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine](/img/structure/B2890387.png)

![3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2890392.png)
![N-(2,4-dimethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2890394.png)
